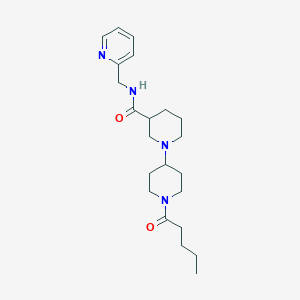![molecular formula C20H23ClN4O2 B5406618 2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide CAS No. 883548-48-9](/img/structure/B5406618.png)
2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide
説明
2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-Chlorophenylmethyl Group: The piperazine ring is then substituted with a 3-chlorophenylmethyl group using appropriate reagents and conditions.
Acetylation and Amidation: The final steps involve acetylation of the piperazine derivative followed by amidation with benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
化学反応の分析
Types of Reactions
2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst and an electrophile to proceed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions may introduce various functional groups onto the aromatic ring .
科学的研究の応用
2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide has several scientific research applications:
作用機序
The mechanism of action of 2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide involves its interaction with specific molecular targets. The piperazine ring and the 3-chlorophenylmethyl group play crucial roles in binding to these targets, potentially affecting various biological pathways .
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: These compounds also feature a nitrogen-containing ring and are used in medicinal chemistry.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide is unique due to its specific substitution pattern and the presence of both a piperazine ring and a 3-chlorophenylmethyl group. This combination of features may confer unique biological activities and chemical reactivity compared to other similar compounds .
特性
IUPAC Name |
2-[[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-16-5-3-4-15(12-16)13-24-8-10-25(11-9-24)14-19(26)23-18-7-2-1-6-17(18)20(22)27/h1-7,12H,8-11,13-14H2,(H2,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBRQWQJWRPNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142348 | |
| Record name | N-[2-(Aminocarbonyl)phenyl]-4-[(3-chlorophenyl)methyl]-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883548-48-9 | |
| Record name | N-[2-(Aminocarbonyl)phenyl]-4-[(3-chlorophenyl)methyl]-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883548-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Aminocarbonyl)phenyl]-4-[(3-chlorophenyl)methyl]-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B5406536.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5406540.png)
![4-({phenyl[(phenylsulfonyl)imino]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B5406544.png)

![2-{[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5406555.png)
![dimethyl 2-[6-ethoxy-1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5406556.png)

![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5406567.png)
![N-(3-fluoro-4-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5406581.png)
![N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-serinamide](/img/structure/B5406584.png)
![2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5406589.png)


![2-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5406610.png)
